![molecular formula C11H18O4 B2470164 ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate CAS No. 866156-17-4](/img/structure/B2470164.png)
ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule and its stereochemistry .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes the study of the reaction mechanisms, the reagents and catalysts used, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Scientific Research Applications
1. Synthesis from Natural Sources Ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate can be synthesized from natural sources such as D-glucose. For example, Yokota, Nishida, and Mitsunobu (1983) demonstrated a method to prepare ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate, a compound with a similar structure, derived from D-glucose. This synthesis involves a series of reactions including hydrolysis and oxidation, highlighting the compound's potential in chemical synthesis derived from natural sources (Yokota, Nishida, & Mitsunobu, 1983).
2. Chemical Reactivity and Synthesis of Heterocycles The compound's reactivity has been explored in the synthesis of heterocyclic compounds. Braibante, Braibante, Costa, and Martins (2002) investigated the reactivity of chloroacetylated β-enamino compounds in the formation of polyfunctionalized heterocyclic compounds, a process relevant to the study of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Braibante, Braibante, Costa, & Martins, 2002).
3. Structural Determination via X-Ray Crystallography In the field of crystallography, the structural determination of related compounds such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was performed by Manolov, Morgenstern, and Hegetschweiler (2012). This research contributes to understanding the crystal structure of similar compounds, which can be applied to ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Manolov, Morgenstern, & Hegetschweiler, 2012).
4. Photochemical Reactions The photochemical reactions of related compounds have been studied. For instance, Tokuda, Watanabe, and Itoh (1978) examined the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in various alcohols, leading to the formation of ω-alkoxycarbonyl esters. These studies provide insight into the photochemical behavior of ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate (Tokuda, Watanabe, & Itoh, 1978).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, exhibiting diverse biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including inhibition of key enzymes or receptor binding
Biochemical Pathways
Related compounds have been shown to be involved in a variety of biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (uplc-ms/ms) to determine their blood concentrations and other pharmacokinetic parameters .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, potentially leading to various therapeutic effects .
Action Environment
It’s known that environmental factors can significantly impact the degradation and bioavailability of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-5-hydroxy-7-methyl-3-oxooct-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWSPLPXMHTNG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(CC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C(\CC(C)C)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (Z)-3-hydroxy-7-methyl-5-oxo-3-octenoate |
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